N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine
Description
Properties
CAS No. |
88443-53-2 |
|---|---|
Molecular Formula |
C11H10N4O |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine |
InChI |
InChI=1S/C11H10N4O/c1-2-9(16-7-1)8-14-10-3-4-12-11-13-5-6-15(10)11/h1-7,14H,8H2 |
InChI Key |
GFYUVBUZLYBSIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=CC=NC3=NC=CN23 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The primary amine at position 5 of the imidazo[1,2-a]pyrimidine reacts with furfural to form a Schiff base (imine intermediate). Subsequent reduction using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) yields the target compound. The reaction is typically conducted in polar aprotic solvents like methanol or dichloromethane at room temperature, with yields ranging from 60% to 75% based on analogous syntheses.
Key Considerations :
- pH Control : Mildly acidic conditions (pH 4–6) enhance imine formation while minimizing side reactions.
- Reducing Agent Selectivity : NaBH3CN preferentially reduces imines over aldehydes, preventing over-reduction.
Nucleophilic Alkylation Strategy
Alkylation of 5-aminoimidazo[1,2-a]pyrimidine with furfuryl bromide represents a straightforward method to install the furanmethyl group. This SN2 reaction exploits the nucleophilicity of the primary amine.
Optimization of Reaction Parameters
The reaction proceeds in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere, with potassium carbonate (K2CO3) as a base to deprotonate the amine. Elevated temperatures (60–80°C) accelerate the reaction, achieving conversions of 50%–65% within 12–24 hours.
Challenges :
- Over-Alkylation : Excess furfuryl bromide may lead to quaternary ammonium salts, necessitating stoichiometric control.
- Purification : Column chromatography or recrystallization from methanol-water mixtures isolates the product.
Multicomponent Condensation Methods
Multicomponent reactions (MCRs) enable simultaneous construction of the imidazo[1,2-a]pyrimidine core and incorporation of the furanmethyl group in a single step. This approach enhances atom economy and reduces purification steps.
Representative Protocol
A mixture of 2-aminopyrimidine, furfurylamine, and α-bromoketone undergoes cyclocondensation in acetic acid at reflux (110°C). The reaction forms the imidazo ring via nucleophilic attack and subsequent dehydration, yielding the target compound in 55%–70% isolated yield.
Advantages :
- Versatility : Adaptable to diverse α-bromoketones for structural diversification.
- Scalability : Demonstrated for gram-scale synthesis in industrial settings.
Cyclization and Ring-Closing Techniques
Cyclization strategies focus on constructing the imidazo[1,2-a]pyrimidine ring from linear precursors pre-functionalized with the furanmethyl group.
Intramolecular Cyclization Pathway
A pyrimidine derivative bearing a furanmethyl-substituted glycine side chain at position 5 undergoes cyclization in the presence of phosphorus oxychloride (POCl3). The reaction forms the imidazo ring via intramolecular dehydration, achieving yields of 65%–80%.
Critical Parameters :
- Activating Agents : POCl3 or polyphosphoric acid (PPA) facilitate dehydration.
- Side Reactions : Competing intermolecular reactions necessitate dilute conditions.
Comparative Analysis of Synthetic Routes
The following table evaluates the four methods based on yield, scalability, and practicality:
| Method | Yield Range | Scalability | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 60%–75% | Moderate | Mild conditions, high selectivity | Requires pre-formed imidazo core |
| Nucleophilic Alkylation | 50%–65% | High | Simple setup, readily available reagents | Risk of over-alkylation |
| Multicomponent Reaction | 55%–70% | High | One-pot synthesis, atom-efficient | Limited to specific bromoketones |
| Cyclization | 65%–80% | Moderate | High purity, minimal byproducts | Complex precursor synthesis |
Chemical Reactions Analysis
Types of Reactions
N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: Conversion of the furan ring to furanones using oxidizing agents.
Reduction: Reduction of the imidazo[1,2-a]pyrimidine core to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions at the amine group or the furan ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions include furanone derivatives, dihydroimidazo[1,2-a]pyrimidines, and substituted imidazo[1,2-a]pyrimidines .
Scientific Research Applications
N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine is a heterocyclic compound that has received considerable attention in medicinal chemistry. It combines a furan ring, an imidazo[1,2-a]pyrimidine core, and an amine group, giving it diverse chemical and biological properties, making it a valuable structure for drug development and scientific research.
Scientific Research Applications
This compound is used in a variety of scientific research applications:
- Chemistry It serves as a building block for synthesizing complex heterocyclic compounds.
- Biology It is investigated for its potential as an enzyme inhibitor and receptor modulator.
- Medicine It is explored for its anticancer, antimicrobial, and anti-inflammatory properties.
- Industry It is utilized in the development of agrochemicals and materials science.
Anticancer Properties
Studies have shown that this compound exhibits anticancer activity by inhibiting the proliferation of cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231).
The compound selectively inhibits cancer cell growth compared to healthy cells, suggesting potential for targeted therapy in breast cancer treatment. Mechanistic studies have indicated that the compound induces apoptosis by modulating the expression of apoptotic genes such as Bax and Bcl-2, leading to increased Bax/Bcl-2 ratios and subsequent cell death.
Anticancer activity of this compound on breast cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 43.4 |
| MDA-MB-231 | 35.9 |
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation Conversion of the furan ring to furanones using oxidizing agents.
- Reduction Reduction of the imidazo[1,2-a]pyrimidine core to form dihydro derivatives.
- Substitution Nucleophilic substitution reactions at the amine group or the furan ring.
Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used. Reducing agents include sodium borohydride and lithium aluminum hydride, while nucleophiles include halides, amines, and thiols. The major products formed from these reactions include furanone derivatives, dihydroimidazo[1,2-a]pyrimidines, and substituted imidazo[1,2-a]pyrimidines.
Mechanism of Action
The mechanism of action of N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes such as kinases or proteases, thereby modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation. The furan ring and imidazo[1,2-a]pyrimidine core play crucial roles in binding to the active sites of these enzymes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Imidazo-Pyrimidine/Pyridine Derivatives
Key Observations:
Core Heterocycle :
- The target compound and 7-chloro-N-propylimidazo[1,2-a]pyrimidin-5-amine share the imidazo[1,2-a]pyrimidine core, which has a six-membered pyrimidine ring fused to imidazole. In contrast, IP-5 uses imidazo[1,2-a]pyridine (pyridine fused to imidazole), and SC9 employs imidazo[1,2-a]pyrazine (pyrazine fused to imidazole). Pyrimidine and pyrazine cores introduce additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to pyridine .
Substituent Effects: Furan vs. N-Substituents: The target compound’s furan-2-ylmethyl group contrasts with 7-chloro-N-propylimidazo[1,2-a]pyrimidin-5-amine’s propyl chain (hydrophobic) and SC9’s pyridin-3-ylmethyl group (polar, aromatic). These differences influence solubility and target binding .
Physicochemical and Spectroscopic Properties
Table 2: Analytical Data Comparison
Key Observations:
- IP-5 ’s IR spectrum shows peaks for C-F (845 cm⁻¹) and aromatic C=C (1605 cm⁻¹), consistent with its fluorophenyl group . The mass spectrum confirms its molecular ion at m/z = 339 . The elemental analysis discrepancies (e.g., 73.17% C vs. 74.30% calculated) suggest possible synthesis impurities or hydration .
- Data gaps for the target compound and others highlight the need for further characterization.
Hypothetical Pharmacological Implications
While biological data are absent in the evidence, structural analogs provide clues:
Biological Activity
N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 88443-53-2 |
| Molecular Formula | C11H10N4O |
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine |
| InChI Key | GFYUVBUZLYBSIR-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound's IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 43.4 |
| MDA-MB-231 | 35.9 |
The compound selectively inhibited cancer cell growth compared to healthy cells, demonstrating a potential for targeted therapy in breast cancer treatment. Mechanistic studies indicated that the compound induces apoptosis by modulating the expression of apoptotic genes such as Bax and Bcl-2, leading to increased Bax/Bcl-2 ratios and subsequent cell death .
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes involved in cancer progression and inflammation. For example, it has been suggested that the compound may inhibit kinases or proteases that play critical roles in cell signaling pathways related to proliferation and apoptosis .
The mechanism of action of this compound involves several pathways:
- Enzyme Inhibition : The compound binds to active sites of target enzymes, inhibiting their activity and disrupting downstream signaling pathways.
- Induction of Apoptosis : By altering gene expression related to apoptosis, the compound promotes programmed cell death in cancer cells.
- Modulation of Cell Cycle : It may interfere with cell cycle progression, leading to growth arrest in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in drug development:
- Breast Cancer Treatment : A study demonstrated that imidazo[1,2-a]pyrimidine derivatives exhibited potent cytotoxic effects against breast cancer cell lines, suggesting their utility as lead compounds for new anticancer agents .
- Inflammatory Diseases : Research indicates that derivatives of this compound can inhibit Bruton’s tyrosine kinase (Btk), which is implicated in autoimmune diseases. This suggests potential applications in treating inflammatory conditions .
- Antimicrobial Activity : Preliminary investigations have shown that similar heterocyclic compounds possess antimicrobial properties, indicating a broader spectrum of biological activity beyond anticancer effects .
Q & A
Q. What are the common synthetic routes for N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization and functionalization steps. A general approach (applicable to imidazo[1,2-a]pyrimidines) starts with constructing the pyrimidine core via cyclization of aminopyrimidine precursors with α-halo ketones or aldehydes . For the furan-methylamine moiety, nucleophilic substitution or reductive amination may be employed. Optimization includes:
- Temperature control : Microwave-assisted cyclization (e.g., 100–150°C) reduces side reactions .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl halide intermediates .
- Solvent selection : Polar aprotic solvents (DMF, NMP) enhance solubility of intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
Key methods include:
- ¹H/¹³C NMR : Look for imidazo[1,2-a]pyrimidine protons (δ 7.5–9.0 ppm) and furan methylene signals (δ 4.5–5.0 ppm). In , similar compounds showed aromatic protons at δ 8.70 (dd, J = 4.2 Hz) and amine protons at δ 10.09 .
- IR spectroscopy : Confirm N-H stretches (≈3200 cm⁻¹) and furan C-O-C vibrations (≈1250 cm⁻¹) .
- Mass spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₃N₅O: calculated 275.11) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility screening : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Adjust pH (6.5–7.4) to mimic physiological conditions .
- Stability assays : Use HPLC-UV to monitor degradation under light, heat (37°C), and varying pH over 24–72 hours .
Advanced Research Questions
Q. What strategies resolve contradictory data in structural elucidation (e.g., ambiguous NMR signals)?
- 2D NMR (COSY, NOESY) : Resolve overlapping signals. For example, NOESY correlations can distinguish between imidazo[1,2-a]pyrimidine regioisomers .
- X-ray crystallography : Definitive confirmation of stereochemistry and hydrogen-bonding patterns, as demonstrated in triazolo[1,5-a]pyrimidine analogs .
Q. How can bioisosteric replacement improve the compound’s pharmacokinetic or pharmacodynamic profile?
- Furan modifications : Replace the furan ring with thiophene (improved metabolic stability) or pyridine (enhanced solubility) .
- Amine substituents : Substitute the methyl group with cyclopropyl or trifluoroethyl to modulate lipophilicity (logP) and CYP450 interactions .
- Case study : In , chloro and methyl groups on imidazo[1,2-a]pyrimidine enhanced PfDHODH inhibition by 10-fold .
Q. What in vitro assays are suitable for evaluating adenosine receptor antagonism or enzyme inhibition?
- Adenosine A₂A receptor binding : Use radiolabeled ligands (e.g., [³H]ZM241385) in competitive binding assays with HEK293 cells expressing recombinant receptors .
- Kinase inhibition profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 1–10 µM to identify off-target effects .
- Data interpretation : IC₅₀ values <1 µM suggest therapeutic potential; >10 µM may require structural optimization .
Q. How can computational methods guide the design of derivatives with enhanced target affinity?
- Molecular docking (AutoDock Vina) : Model interactions with adenosine A₂A receptors (PDB: 3REY) or kinases (e.g., ABL1). Prioritize derivatives with hydrogen bonds to key residues (e.g., His264 in A₂A) .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values to predict activity trends .
Notes
- Avoid commercial sources (e.g., BenchChem) due to reliability concerns; prioritize peer-reviewed syntheses .
- For advanced studies, cross-validate spectral data with computational models (e.g., DFT calculations) to resolve ambiguities .
- Always include negative controls (e.g., DMSO vehicle) in biological assays to rule out solvent artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
